Product packaging for 3,4'-Di-O-methylellagic acid(Cat. No.:CAS No. 57499-59-9)

3,4'-Di-O-methylellagic acid

Cat. No.: B1599420
CAS No.: 57499-59-9
M. Wt: 330.24 g/mol
InChI Key: SUBZWRYOAOVYOC-UHFFFAOYSA-N
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Description

Overview of Ellagic Acid and its Naturally Occurring Derivatives

Ellagic acid is a polyphenolic compound that arises from the hydrolysis of ellagitannins, which are complex esters of hexahydroxydiphenic acid and a polyol such as glucose. nih.gov Ellagitannins are a major group of hydrolysable tannins found widely across the plant kingdom, particularly in dicotyledons. nih.govebiohippo.com They are considered secondary metabolites that play a role in plant defense mechanisms. nih.gov

Structurally, ellagic acid is a dilactone, meaning it contains two lactone rings, and is formed from the dimerization of gallic acid. nih.govjmchemsci.com It is found in numerous fruits and nuts, with high concentrations in raspberries, pomegranates, walnuts, and strawberries. jmchemsci.comnih.gov Beyond its free form, ellagic acid exists in a variety of derivative forms within plants. These derivatives are created through biochemical processes such as methylation, glycosylation, and sulfation. nih.govnih.gov Methylation, in particular, leads to a diverse array of compounds, including 3-O-methylellagic acid, 3,3'-di-O-methylellagic acid, 4,4'-di-O-methylellagic acid, and various tri-O-methylated derivatives. jmchemsci.comrsc.orgrsc.org These structural modifications can significantly alter the physicochemical properties and biological activities of the parent molecule.

The Unique Substitution Pattern and Research Interest in 3,4'-Di-O-methylellagic Acid

This compound possesses an asymmetric methylation pattern, with methoxy (B1213986) groups at the 3 and 4' positions of the ellagic acid backbone. This distinguishes it from the more symmetrically substituted and commonly studied isomers like 3,3'-di-O-methylellagic acid and 4,4'-di-O-methylellagic acid. nih.govrsc.orgmdpi.com The precise location of these methyl groups is crucial, as it influences the molecule's polarity, solubility, and ability to interact with biological targets.

The identification and structural confirmation of this compound have been achieved in studies on various plant species. For instance, its presence was confirmed in the Indonesian mangrove species Lumnitzera littorea, where its specific substitution pattern was established using advanced spectroscopic techniques like HMBC and ROESY correlations. capes.gov.br It has also been isolated from the leaves of Lagerstroemia speciosa and its synthesis was reported in early phytochemical studies. nih.govnih.govsua.ac.tz

A primary driver of research interest in this specific derivative stems from comparative biological activity studies. In a notable investigation of active compounds from Lagerstroemia speciosa, researchers found that while ellagitannins from the plant exhibited a stimulatory effect on insulin-like glucose uptake, the methylated ellagic acid derivatives, including this compound, demonstrated an inhibitory effect on glucose transport. nih.govsua.ac.tz This contrasting activity highlights the profound impact of the methylation pattern on the molecule's function and underscores the importance of studying individual isomers. Furthermore, the discovery of glycosidic forms, such as 3',4'-di-O-methylellagic acid-4-α-L-rhamnopyranoside from Synadenium glaucescens, indicates that this substitution pattern serves as a scaffold for further natural derivatization, broadening the scope of its potential significance.

Scope and Academic Relevance of Investigating this compound

The academic relevance of studying this compound lies at the intersection of phytochemistry, pharmacology, and synthetic chemistry. The distinct biological activities observed for this compound, particularly in relation to glucose metabolism, make it a molecule of interest for research in metabolic disorders. nih.govsua.ac.tz Its inhibitory effect on glucose transport warrants further investigation to understand the underlying mechanisms and potential pharmacological applications.

The continued isolation of this compound and its glycosides from different plant sources is a testament to the ongoing efforts in bioprospecting for novel bioactive compounds. capes.gov.br Each discovery adds to our understanding of the distribution and chemodiversity of ellagic acid derivatives in nature. From a synthetic chemistry perspective, the development of methods to synthesize specific isomers like this compound is crucial for obtaining pure samples for detailed biological evaluation, thereby overcoming the limitations of isolation from natural sources. nih.gov

Investigating this compound contributes significantly to the broader understanding of structure-activity relationships among polyphenols. By comparing the biological effects of this compound with its parent compound and its various methylated isomers, researchers can elucidate how specific structural modifications fine-tune bioactivity. This knowledge is fundamental for the rational design of new therapeutic agents based on natural product scaffolds.

Research Findings on this compound and Related Derivatives

The following tables summarize key data related to the chemical properties of this compound and the biological activities of various ellagic acid derivatives as reported in scientific literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₀O₈ nih.gov
Molecular Weight 330.24 g/mol nih.gov
IUPAC Name 6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione nih.gov
CAS Number 57499-59-9 nih.gov
Appearance Yellowish amorphous compound capes.gov.br

Table 2: Comparative Biological Activity of Ellagic Acid Derivatives from Lagerstroemia speciosa

CompoundActivity on Glucose UptakeActivity on Adipocyte Differentiation
Lagerstroemin (Ellagitannin) StimulatoryInhibitory
Flosin B (Ellagitannin) StimulatoryNot specified
Casuarinin (Ellagitannin) StimulatoryInhibitory
3-O-Methylellagic acid InhibitoryNot specified
3,3'-Di-O-methylellagic acid InhibitoryNot specified
3,4,3'-Tri-O-methylellagic acid InhibitoryNot specified
This compound InhibitoryNot specified
Source: Data synthesized from Bai et al. (2008). nih.govsua.ac.tz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O8 B1599420 3,4'-Di-O-methylellagic acid CAS No. 57499-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBZWRYOAOVYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206108
Record name 3,4'-Di-O-methylellagic acid
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Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57499-59-9
Record name 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=57499-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4'-Di-O-methylellagic acid
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Record name 3,4'-Di-O-methylellagic acid
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Record name 2,8-Di-O-methylellagic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041396
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Natural Occurrence, Distribution, and Advanced Isolation Methodologies of 3,4 Di O Methylellagic Acid

Identification of Plant and Microbial Sources of 3,4'-Di-O-methylellagic Acid and its Glycosides

This compound, a derivative of ellagic acid, is a naturally occurring phenolic compound. Extensive research has led to its identification in a variety of plant species. This section details the specific botanical origins of this compound and its glycosidic forms.

Specific Botanical Origins

The presence of this compound and its glycosides has been confirmed in a diverse range of plant species. These include Combretum paniculatum, Euphorbia ebracteolata, Elaeocarpus mastersii, Sonneratia alba, Qualea parviflora, Caesalpinia paraguariensis, Siphoneugena densiflora, Rubus chingii, Sanguisorba officinalis L., Terminalia superba, and Dipentodon sinicus.

In a study on the chemical constituents of Euphorbia ebracteolata, this compound was isolated from its roots. nih.gov Similarly, research on Elaeocarpus mastersii led to the isolation of ellagic acid derivatives from its bark. From the bark of the mangrove plant Sonneratia alba, 3,3'-di-O-methylellagic acid has been isolated. researchgate.netresearchgate.net

The methanolic extract of the bark of Qualea parviflora yielded 3,3'-di-O-methylellagic acid and its glucopyranoside derivative. unesp.brresearchgate.netnih.gov In the case of Caesalpinia paraguariensis, four main bioactive compounds were isolated from the stem bark infusion, including 3,3'-di-O-methylellagic acid and its xylopyranoside derivative.

From the methanolic extract of the root bark of Siphoneugena densiflora, novel hydrolysable tannins were isolated, including this compound 4-O-β-D-6″-O- and 4-O-β-D-3″, 6″-diacetylglucopyranoside. plu.mxscielo.br The fruits of Rubus chingii have been found to contain 3,3′-di-O-methylellagic acid 4-(5'-acetyl)-α-L-arabinofuranoside. nih.gov

Furthermore, studies on the roots of Sanguisorba officinalis L. have led to the isolation of 3,3′,4′-tri-O-methylellagic acid. mdpi.comrjpharmacognosy.ir The stem bark of Dipentodon sinicus has been identified as a source of several ellagic acid derivatives, including 3,3′,4′-tri-O-methylellagic acid and its glucosides. researchgate.netnih.govmedchemexpress.commedchemexpress.com

Table 1: Botanical Sources of this compound and its Derivatives

Plant Species Part of Plant Compound Isolated
Euphorbia ebracteolata Roots This compound nih.gov
Elaeocarpus mastersii Bark Ellagic acid derivatives
Sonneratia alba Bark 3,3'-di-O-methylellagic acid researchgate.netresearchgate.net
Qualea parviflora Bark 3,3'-di-O-methylellagic acid, 3,3'-di-O-methylellagic acid-4-O-β-d-glucopyranoside unesp.brresearchgate.netnih.gov
Caesalpinia paraguariensis Stem Bark 3,3'-di-O-methylellagic acid, 3,3'-di-O-methylellagic-4-β-D-xylopyranoside
Siphoneugena densiflora Root Bark This compound 4-O-β-D-6″-O-acetylglucopyranoside, this compound 4-O-β-D-3″, 6″-di-O-acetylglucopyranoside plu.mxscielo.br
Rubus chingii Fruits 3,3′-di-O-methylellagic acid 4-(5'-acetyl)-α-L-arabinofuranoside nih.gov
Sanguisorba officinalis L. Roots 3,3′,4′-tri-O-methylellagic acid mdpi.comrjpharmacognosy.ir
Dipentodon sinicus Stem Bark 3,3′,4′-tri-O-methylellagic acid, 3,3′,4′-tri-O-methylellagic acid-4′-O-β-D-glucopyranoside, 3,3′-di-O-methylellagic acid-4′-O-β-D-glucopyranoside researchgate.netnih.govmedchemexpress.commedchemexpress.com

Optimized Extraction Protocols for this compound from Natural Matrices

The successful isolation of this compound from its natural sources relies on optimized extraction and purification protocols. These methods are designed to efficiently separate the target compound from a complex mixture of other plant metabolites.

Solvent-Based Extraction Techniques

Solvent-based extraction is a fundamental step in the isolation of this compound. The choice of solvent is critical and is based on the polarity of the target compound. Commonly used solvents include methanol (B129727), ethyl acetate (B1210297), and n-hexane.

For instance, the isolation of this compound and its glycosides from the root bark of Siphoneugena densiflora involved the use of a methanolic extract. scielo.br Similarly, the bark of Qualea parviflora was subjected to methanolic extraction to yield ellagic acid derivatives. unesp.br In the study of Sonneratia alba, the bark was extracted using a series of solvents, with the ethyl acetate fraction showing significant antioxidant activity attributed to phenolic compounds like 3,3'-di-O-methylellagic acid. researchgate.net The process of maceration with these solvents allows for the dissolution of the target compounds from the plant matrix.

Advanced Chromatographic Separation and Purification Strategies

Following initial solvent extraction, a series of chromatographic techniques are employed to separate and purify this compound from the crude extract.

Vacuum Liquid Chromatography (VLC) is often used as an initial fractionation step. This technique allows for a rapid separation of the extract into fractions of varying polarity. For example, in the isolation of compounds from Dipentodon sinicus, VLC was likely employed to provide a preliminary separation of the crude extract before further purification. researchgate.net

Column chromatography is a crucial step for the fine purification of this compound. The choice of stationary phase is dependent on the properties of the compounds to be separated.

Silica (B1680970) Gel: Silica gel column chromatography is widely used for the separation of compounds based on their polarity. In the study of Qualea parviflora, the methanolic extract was fractionated by column chromatography over silica gel. unesp.br Similarly, the isolation of phenolic compounds from the roots of Sanguisorba officinalis L. involved the use of silica gel column chromatography. mdpi.com

Sephadex LH-20: Sephadex LH-20 is a versatile medium used for molecular sizing and partition chromatography of natural products. prep-hplc.comresearchgate.netcytivalifesciences.com Its dual hydrophilic and lipophilic nature allows for the effective separation of closely related compounds. prep-hplc.com The purification of ellagic acid derivatives from Qualea parviflora and Siphoneugena densiflora utilized gel permeation chromatography over Sephadex LH-20. unesp.brscielo.br

Table 2: Extraction and Purification Methodologies for this compound

Plant Species Extraction Solvent Chromatographic Techniques
Dipentodon sinicus Not specified in provided context Vacuum Liquid Chromatography, Column Chromatography (Sephadex LH-20) researchgate.net
Qualea parviflora Methanol Column Chromatography (Silica Gel), Gel Permeation (Sephadex LH-20) unesp.br
Siphoneugena densiflora Methanol Column Chromatography (Sephadex LH-20) scielo.br
Sonneratia alba Ethyl Acetate Not specified in provided context researchgate.net
Sanguisorba officinalis L. Not specified in provided context Silica Gel Column Chromatography, Preparative HPLC mdpi.com

Chemical Synthesis and Biosynthetic Pathways of 3,4 Di O Methylellagic Acid

Total Synthesis Approaches for 3,4'-Di-O-methylellagic Acid and Analogues

The total synthesis of this compound and its analogues is a complex process where the strategic formation of the central carbon-carbon bond between the two aromatic rings is the pivotal step. Research into the synthesis of related structures, such as 3,3′,4-tri-O-methylellagic acid, provides a clear blueprint for the methodologies applicable to this compound.

Gallic acid serves as the foundational building block for the synthesis of ellagic acid and its derivatives due to its commercial availability and inherent chemical structure. The general strategy involves the appropriate protection of the hydroxyl groups and the carboxyl group of two separate gallic acid units, followed by their coupling and subsequent lactonization.

For the synthesis of an unsymmetrically substituted derivative like this compound, the two gallic acid-derived precursors must be differentially protected. One unit would be modified to become the electrophilic partner (e.g., an aryl halide) and the other the nucleophilic partner (e.g., an organometallic reagent) for a cross-coupling reaction. Alternatively, an intramolecular approach can be employed where the two gallic acid units are first linked by an ester bond before the key aryl-aryl bond is formed.

The creation of the biaryl bond is the most significant challenge in these syntheses. Several transition-metal-catalyzed cross-coupling reactions have been explored, with varying degrees of success.

Intramolecular Ullmann Coupling: This method has proven to be effective for the synthesis of ellagic acid analogues. researchgate.net The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides. biosynsis.comacs.org In an intramolecular strategy, two modified gallic acid units are first joined by an ester linkage. One of the aryl rings is functionalized with a halide (typically iodine or bromine). The intramolecular coupling is then induced using a copper catalyst, which facilitates the formation of the C-C bond to create the core dibenzopyran-dione structure. This approach successfully circumvented failures encountered with other methods in the synthesis of 3,3′,4-tri-O-methylellagic acid from a gallic acid precursor. researchgate.net

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl halide and an alkene. unl.edumaxapress.com Attempts to utilize an intramolecular Heck coupling for the synthesis of a 3,3′,4-tri-O-methylellagic acid precursor were reported to be unsuccessful. researchgate.net The strategy would involve creating an ester from an aryl halide and a gallic acid derivative containing an acrylic acid moiety, with the goal of the palladium catalyst inserting into the aryl-halide bond and then adding across the double bond of the acrylate.

Suzuki Cross-Coupling: The Suzuki cross-coupling reaction is a versatile palladium-catalyzed method that couples an organoboron compound with an organohalide. academicjournals.orgscilit.com This reaction is widely used for creating biaryl linkages. However, in the context of synthesizing the hindered biaryl core of 3,3′,4-tri-O-methylellagic acid, attempts at Suzuki cross-coupling were also unsuccessful. researchgate.net This highlights the difficulty of forming the sterically congested bond present in the ellagic acid scaffold using this particular methodology.

Table 1: Comparison of C-C Bond Formation Methodologies for Ellagic Acid Analogues

Methodology Catalyst System Key Features & Challenges Reported Success in Analogues
Intramolecular Ullmann Coupling Copper (Cu) salts Requires pre-formation of an ester linkage between precursors. Effective for sterically hindered systems. researchgate.net Successful for 3,3′,4-tri-O-methylellagic acid. researchgate.net
Heck Coupling Palladium (Pd) complexes Involves coupling of an aryl halide and an alkene. Can be challenging for sterically demanding transformations. unl.edumaxapress.com Unsuccessful for 3,3′,4-tri-O-methylellagic acid. researchgate.net
Suzuki Cross-Coupling Palladium (Pd) complexes with a base Couples an organoboron species with an organohalide. Widely used but can be sensitive to steric hindrance. academicjournals.org Unsuccessful for 3,3′,4-tri-O-methylellagic acid. researchgate.net

Inspired by the biosynthetic pathway, oxidative coupling presents a direct method for forming the aryl-aryl bond. This biomimetic approach involves the direct dimerization of two gallic acid ester molecules, such as methyl gallate or ethyl gallate, using a suitable oxidant. nih.gov The reaction proceeds through the formation of radical species on the aromatic rings, which then couple to form a hexahydroxydiphenic acid (HHDP) ester. Subsequent spontaneous or acid-catalyzed double lactonization yields the ellagic acid scaffold. This method is particularly effective for producing symmetrical ellagic acid, and modifications could potentially allow for the synthesis of unsymmetrical derivatives. nih.gov

Investigation of Biosynthetic Pathways to this compound in Living Organisms

In nature, this compound is not synthesized directly but is formed from the modification of a central precursor, ellagic acid. The entire pathway begins with simple precursors from primary metabolism.

The biosynthesis of the core ellagic acid structure proceeds through the following key stages: nih.gov

Gallic Acid Formation: The pathway originates from the shikimate pathway, which produces the aromatic amino acids. An intermediate of this pathway, 3-dehydroshikimic acid, is converted to gallic acid. nih.gov

Formation of β-Glucogallin: Gallic acid is first glycosylated to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin. This is a critical activation step. researchgate.net

Synthesis of Pentagalloylglucose: The β-glucogallin molecule undergoes sequential galloylation, where four additional gallic acid molecules are added to the glucose core, resulting in 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). PGG is the central precursor for all hydrolyzable tannins, including ellagitannins. academicjournals.orgnih.gov

Oxidative Coupling: The key step in forming the ellagic acid backbone is the intramolecular oxidative C-C coupling between two adjacent galloyl groups on the PGG molecule (typically at positions 4 and 6, or 2 and 3). nih.gov This enzymatic oxidation forms a hexahydroxydiphenic acid (HHDP) bridge. The resulting molecules are known as ellagitannins.

Hydrolysis and Lactonization: The HHDP group is hydrolyzed from the glucose core of the ellagitannin. Once cleaved, the free hexahydroxydiphenic acid spontaneously undergoes a double intramolecular esterification (lactonization) to form the thermodynamically stable, planar structure of ellagic acid. wikipedia.org

O-Methylation: The final step to produce this compound is the specific methylation of the hydroxyl groups at the 3 and 4' positions of the ellagic acid molecule. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. maxapress.com These enzymes transfer a methyl group from the SAM cofactor to the specific hydroxyl groups on the ellagic acid substrate, yielding the final product. The precise regioselectivity of the OMTs determines which hydroxyl groups are methylated.

Table 2: Key Steps in the Biosynthesis of this compound

Step Precursor(s) Key Intermediate/Product Enzyme Class Involved (Illustrative)
1 3-Dehydroshikimic Acid Gallic Acid Dehydrogenase
2 Gallic Acid, UDP-Glucose β-Glucogallin Glucosyltransferase (GT)
3 β-Glucogallin, Galloyl-CoA Pentagalloylglucose (PGG) Acyltransferase
4 Pentagalloylglucose (PGG) Ellagitannin (with HHDP moiety) Laccase / Peroxidase (Polyphenol Oxidase)
5 Ellagitannin Ellagic Acid Hydrolase (e.g., Tannase)
6 Ellagic Acid, SAM This compound O-Methyltransferase (OMT)

Structural Elucidation and Advanced Characterization of 3,4 Di O Methylellagic Acid and Its Derivatives

Spectroscopic Techniques for Structural Determination

The structural elucidation of 3,4'-Di-O-methylellagic acid relies on a combination of spectroscopic methods. While this compound has been successfully isolated from plant sources like Euphorbia ebracteolata and identified using modern spectroscopic techniques, detailed data sets are not always broadly published. nih.govchemfaces.com Therefore, the following sections will explain the application of each technique, using data from closely related and well-documented isomers and derivatives to illustrate the principles of characterization for this class of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. One-dimensional (1D) techniques like ¹H-NMR and ¹³C-NMR provide information about the chemical environment and number of hydrogen and carbon atoms, respectively. Two-dimensional (2D) experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. HSQC correlates protons with the carbons they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for piecing together the molecular skeleton and pinpointing the location of substituents.

For instance, the characterization of 3,4,3'-Tri-O-methylellagic acid , isolated from Syzygium polycephalum, utilized an array of these NMR techniques. chemfaces.com The ¹H-NMR spectrum showed two distinct singlets for the aromatic protons and three sharp singlets for the methoxy (B1213986) groups. chemfaces.com The ¹³C-NMR spectrum correspondingly displayed signals for the aromatic carbons, two carbonyls, and three methoxy groups. chemfaces.com

Similarly, the symmetrical isomer 3,3'-Di-O-methylellagic acid , isolated from the root bark of Afzelia africana, shows a simplified ¹H-NMR spectrum with a single signal for the two aromatic protons (δ 7.53 ppm), one signal for the two methoxy groups (δ 4.05 ppm), and a signal for the two hydroxyl protons (δ 11.80 ppm), confirming its symmetrical nature. nih.gov

Table 1: ¹H and ¹³C-NMR Spectroscopic Data for Ellagic Acid Derivatives (in DMSO-d₆)
Position3,3'-Di-O-methylellagic Acid ¹³C δ [ppm] nih.gov3,3'-Di-O-methylellagic Acid ¹H δ [ppm] nih.gov3,4,3'-Tri-O-methylellagic Acid ¹³C δ [ppm] mdpi.com3,4,3'-Tri-O-methylellagic Acid ¹H δ [ppm] mdpi.com
1, 1'111.6-111.9, 110.7-
2, 2'141.2-141.5, 141.0-
3, 3'140.9-140.8, 140.4-
4, 4'153.2-153.4, 153.7-
5, 5'107.57.53 (2H, s)107.5, 111.87.62 (1H, s), 7.51 (1H, s)
6, 6'113.6-113.6, 112.5-
7, 7'158.7-158.6, 158.4-
OCH₃60.94.05 (6H, s)61.3, 56.7, 60.94.05 (3H, s), 4.04 (3H, s), 3.99 (3H, s)
OH-11.80 (2H, s)--

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation.

The molecular formula of This compound was confirmed through HR-ESI-MS analysis during its isolation from Euphorbia ebracteolata. nih.govchemfaces.com For its isomer, 3,3'-Di-O-methylellagic acid , mass spectrometry showed a clear molecular ion peak at m/z = 330, corresponding to the molecular formula C₁₆H₁₀O₈. nih.gov The characterization of 3,4,3'-Tri-O-methylellagic acid also utilized DART-MS to confirm its molecular weight. chemfaces.com

Table 2: Mass Spectrometry Data for Ellagic Acid Derivatives
CompoundTechniqueIonObserved m/zReference
3,3'-Di-O-methylellagic acidMS[M]⁺330 nih.gov
3,4,3'-Tri-O-methylellagic acidDART-MS[M+H]⁺345.0610 mdpi.com
3,3'-Di-O-methylellagic acid 4'-O-β-D-glucopyranosideLC-ESI-QTOF[M+Na]⁺515.078 researchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for identifying the presence of chromophores—parts of a molecule responsible for its color. In ellagic acid derivatives, the extended system of conjugated aromatic rings and carbonyl groups acts as a strong chromophore. The resulting spectrum provides a characteristic fingerprint. For example, the UV-Vis spectrum of 3,4,3'-Tri-O-methylellagic acid in methanol (B129727) shows two primary absorption bands at λmax 372.3 nm and 247.6 nm, which are indicative of the carbonyl and benzene (B151609) groups within its structure. chemfaces.commdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 3,4,3'-Tri-O-methylellagic acid shows characteristic absorption bands for hydroxyl (–OH) stretching at 3423 cm⁻¹, C-H stretching (from aromatic and methyl groups) at 2963, 2914, and 2853 cm⁻¹, and two distinct carbonyl (C=O) stretching bands from the lactone rings at 1751 and 1726 cm⁻¹. chemfaces.commdpi.com The spectrum for 3,3'-Di-O-methylellagic acid shows similar key absorptions, including a phenolic O-H stretch at 3239 cm⁻¹. nih.gov

Table 3: Key FTIR Absorption Bands (cm⁻¹) for Ellagic Acid Derivatives
Functional Group3,3'-Di-O-methylellagic Acid nih.gov3,4,3'-Tri-O-methylellagic Acid chemfaces.commdpi.com
Phenolic O-H stretch32393423
C-H stretch-2963, 2914, 2853
Carbonyl C=O stretch-1751, 1726
C-C benzene-1607, 1573, 1490
O-aryl / OCH₃-1242, 1121, 1092

Identification and Characterization of Glycosylated and Methylated Derivatives

The structural diversity of ellagic acid derivatives is often expanded through glycosylation (the attachment of sugar moieties) and varied methylation patterns. The identification of these derivatives follows the same spectroscopic principles outlined above, with particular attention paid to the signals that confirm the identity and location of these substituent groups.

3,3'-Di-O-methylellagic acid 4'-O-β-D-xylopyranoside: This compound is a known natural product that has been isolated from sources such as Euphorbia hylonoma. researchgate.net It is commercially available as a reference standard, though detailed spectroscopic analyses are not widely disseminated in scientific literature. sigmaaldrich.comsigmaaldrich.com Its structure is defined by the attachment of a xylopyranoside (a five-carbon sugar) to the 4'-hydroxyl group of the 3,3'-di-O-methylellagic acid core.

3,3'-Di-O-methylellagic acid 4'-O-β-D-glucopyranoside: This derivative has been isolated from the stem bark of Dipentodon sinicus. researchgate.netnih.gov Its structure was confirmed using spectroscopic methods. nih.gov LC-MS analysis plays a key role in identifying such glycosides. For this compound, mass spectrometry reveals a precursor ion [M+Na]⁺ at an m/z of 515.078. researchgate.net This mass corresponds to the addition of a hexose (B10828440) sugar (like glucose) to the di-O-methylellagic acid core, confirming the glycosylation. Further fragmentation in MS² experiments helps to confirm the loss of the sugar moiety.

3,4,3'-Tri-O-methylellagic acid: Isolated from Syzygium polycephalum, this compound provides a clear example of advanced characterization. nih.govnih.gov Its identity was unequivocally established through a comprehensive analysis involving UV-Vis, FTIR, DART-MS, and extensive 1D and 2D NMR spectroscopy (¹H, ¹³C, HSQC, and HMBC). chemfaces.commdpi.com The combined data confirmed the ellagic acid backbone and precisely located the three methoxy groups at the C-3, C-4, and C-3' positions, distinguishing it from other tri-O-methylated isomers. mdpi.com

Biological Activities and Molecular Mechanisms of 3,4 Di O Methylellagic Acid: Pre Clinical, in Vitro, and in Silico Investigations

Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage. This activity is commonly evaluated using various in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

There is no specific data available from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for 3,4'-Di-O-methylellagic acid.

However, studies on its isomers reveal that the position of the methyl groups significantly impacts antioxidant activity. For instance, 3,3'-Di-O-methylellagic acid has demonstrated potent free radical scavenging activity. In one study, it showed a strong capacity to scavenge DPPH radicals, with an IC50 value of 11.35 µg/mL, which was more potent than the standard antioxidant, ascorbic acid (IC50 17.64 µg/mL). researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assays

No data from Ferric Reducing Antioxidant Power (FRAP) assays are available for this compound.

Research on related isomers highlights the variability in antioxidant potential based on molecular structure. For example, 4,4'-Di-O-methylellagic acid did not exhibit any antioxidant activity in FRAP assays at the concentrations tested. doi.org This contrasts with its parent compound, ellagic acid, and the 3,3'- isomer, which both showed dose-dependent effects in the same assay. doi.org This underscores the difficulty in predicting the activity of the 3,4'- isomer based on its relatives.

Cellular Antioxidant Effects and Oxidative Stress Modulation

There is no available research detailing the specific effects of this compound on cellular antioxidant systems or its ability to modulate oxidative stress within cells. The cellular response to oxidative stress involves complex pathways, and the interaction of this specific compound with those pathways has not been documented. mdpi.comnih.gov

Anti-inflammatory Effects and Related Molecular Pathways

Inflammation is a biological response to harmful stimuli. The anti-inflammatory potential of chemical compounds is often assessed by their ability to inhibit pro-inflammatory enzymes and modulate signaling pathways.

Inhibition of Pro-inflammatory Mediators and Enzymes (e.g., Hyaluronidase (B3051955), iNOS)

Specific inhibitory activity of this compound against pro-inflammatory enzymes such as hyaluronidase and inducible nitric oxide synthase (iNOS) has not been reported.

In contrast, research on 3,3'-Di-O-methylellagic acid has identified it as a potent inhibitor of both hyaluronidase and iNOS, with IC90 values ranging from 2.8 to 16.4 μM. The parent compound, ellagic acid, has also been noted for its anti-inflammatory properties, including the downregulation of iNOS and other inflammatory markers like COX-2, TNF-α, and IL-6. doi.org

Modulation of Inflammatory Signaling Pathways

The effect of this compound on key inflammatory signaling pathways has not been investigated. Therefore, no information exists on its potential to modulate these molecular cascades to exert an anti-inflammatory effect.

Anticancer and Antiproliferative Modulations in Pre-clinical Models

Methylated derivatives of ellagic acid have demonstrated significant anticancer and antiproliferative activities in a range of preclinical studies. These compounds have been shown to effectively inhibit the growth of various cancer cell lines, induce programmed cell death (apoptosis), and halt the cell division cycle. The molecular underpinnings of these effects are being actively investigated, with evidence pointing towards the modulation of critical cellular signaling pathways involved in cancer progression.

The capacity of ellagic acid derivatives to suppress the proliferation of cancer cells has been evaluated across numerous human cancer cell lines.

HeLa and T47D Cells: In vitro studies on 3,4,3′-Tri-O-methylellagic acid (T-EA) have demonstrated its ability to inhibit the growth of both human cervical cancer (HeLa) and breast cancer (T47D) cell lines. nih.govresearchgate.net The compound exhibited a more potent inhibitory effect on HeLa cells, with a reported EC50 value of 12.57 ± 2.22 μg/mL, compared to its effect on T47D cells, which had an EC50 of 55.35 ± 6.28 μg/mL. nih.govresearchgate.netrsc.org

Colon Cancer Cells: The derivative 4,4′-di-O-methylellagic acid (4,4′-DiOMEA) has been identified as a particularly effective inhibitor of colon cancer cell proliferation. doi.orgnih.gov In studies comparing various ellagic acid derivatives, 4,4′-DiOMEA was the most potent, showing an IC50 of 7.6 ± 1.5 µM in HT-29 colon cancer cells, which was significantly higher than its precursor, ellagic acid. doi.org This compound was also found to be highly active against colon cancer cells that have developed resistance to the chemotherapeutic drug 5-fluorouracil. doi.orgnih.govnih.gov

RBL2H3 and RAW264.7 Cells: Research has reported that 3,4,3′-tri-O-methylellagic acid is cytotoxic against two specific cancer cell lines, RBL2H3 and RAW264.7. nih.gov

HepG2 Cells: While specific data for this compound is limited, several derivatives of ellagic acid have been reported to possess the ability to inhibit the growth of HepG2 liver cancer cells. nih.govresearchgate.net

For the cell lines HL-60 , NALM-6 , and WM 115 , no specific data regarding the antiproliferative activity of this compound or its closely related methylated derivatives were available in the provided search results.

CompoundCell LineCancer TypeReported Activity (IC50/EC50)Source
3,4,3′-Tri-O-methylellagic acidHeLaCervical Cancer12.57 ± 2.22 μg/mL nih.govresearchgate.net
3,4,3′-Tri-O-methylellagic acidT47DBreast Cancer55.35 ± 6.28 μg/mL nih.govresearchgate.net
4,4′-di-O-methylellagic acidHT-29Colon Cancer7.6 ± 1.5 µM doi.org
3,4,3′-Tri-O-methylellagic acidRBL2H3-Cytotoxic nih.gov
3,4,3′-Tri-O-methylellagic acidRAW264.7-Cytotoxic nih.gov

Ellagic acid and its derivatives are known to inhibit cancer cell growth by inducing apoptosis and causing cell cycle arrest. nih.govuva.es These processes prevent cancer cells from dividing and lead to their eventual death.

Studies have shown that ellagic acid can induce G0/G1 cell cycle arrest in HCT-116 human colon cancer cells. nih.gov This arrest at the G0/G1 phase prevents the cells from entering the DNA synthesis (S) phase, thereby halting proliferation. nih.gov Furthermore, ellagic acid treatment was found to increase apoptosis in these cells. nih.gov In some contexts, ellagic acid metabolites have been associated with cell cycle arrest at the G2/M checkpoint. nih.gov The induction of apoptosis is a key mechanism for the anticancer effects of these compounds, often involving the activation of caspases, which are crucial enzymes in the apoptotic pathway. nih.govmdpi.com

While the general mechanisms of apoptosis and cell cycle arrest are established for ellagic acid and its derivatives, specific details on which phases are targeted by 3,4,3′-Tri-O-methylellagic acid or 4,4′-di-O-methylellagic acid were not fully elaborated in the available research.

In vitro and in silico investigations have begun to uncover the specific molecular targets through which methylated ellagic acid derivatives exert their anticancer effects.

The Wnt signaling pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers, including colorectal cancer. nih.gov Research has shown that 4,4′-di-O-methylellagic acid can modulate this pathway. doi.orgnih.gov Microarray analysis of SW-620 colon cancer cells treated with this compound revealed that Wnt signaling was the most significantly modulated cancer-related pathway. doi.org Specifically, WNT16 was identified as a key gene affected by the treatment. doi.orgnih.gov Further validation showed a dose-dependent downregulation of WNT16 mRNA levels in cells treated with 4,4′-di-O-methylellagic acid, suggesting that its antiproliferative effect may be mediated through the inhibition of Wnt signaling. doi.org

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that is often upregulated in cancer cells and plays a role in promoting cell proliferation and preventing apoptosis. nih.gov In silico molecular docking studies have been conducted to evaluate the potential of 3,4,3′-Tri-O-methylellagic acid to act as a CDK9 inhibitor. nih.govresearchgate.netrsc.org These computational models predict the binding affinity between the compound and the target enzyme. The results indicated that 3,4,3′-Tri-O-methylellagic acid has a strong potential to bind to and inhibit CDK9, suggesting this as a possible mechanism for its anticancer activity. nih.govresearchgate.net

CompoundTarget EnzymeBinding Free Energy (ΔGbind)MethodSource
3,4,3′-Tri-O-methylellagic acidCDK9-29.50 ± 0.22 kcal/molMM-GBSA nih.govrsc.org
3,4,3′-Tri-O-methylellagic acidCDK9-25.87 ± 0.40 kcal/molMM-PBSA nih.govrsc.org

Sirtuin 1 (SIRT1) is an enzyme that is overexpressed in some cancers, such as breast cancer, where it promotes the development of cancer cells by interfering with cell cycle and apoptotic pathways. nih.gov Therefore, inhibiting SIRT1 is a promising strategy for cancer treatment. nih.gov Similar to the investigations with CDK9, in silico studies were performed to assess the interaction between 3,4,3′-Tri-O-methylellagic acid and the SIRT1 enzyme. nih.govresearchgate.net The results from these computational analyses showed a favorable binding free energy, indicating that 3,4,3′-Tri-O-methylellagic acid could potentially inhibit SIRT1 activity. nih.govrsc.org This suggests that the anticancer effects of this compound may also be linked to its modulation of SIRT1. nih.govnih.gov

CompoundTarget EnzymeBinding Free Energy (ΔGbind)MethodSource
3,4,3′-Tri-O-methylellagic acidSIRT1-30.98 ± 0.25 kcal/molMM-GBSA nih.govrsc.org
3,4,3′-Tri-O-methylellagic acidSIRT1-24.07 ± 0.30 kcal/molMM-PBSA nih.govrsc.org

Molecular Mechanisms of Action in Cancer Cells

Impact on Mitochondrial Function and Reactive Oxygen Species Generation in Cancer Cells

Currently, there is a notable lack of specific research investigating the direct impact of this compound on mitochondrial function and the generation of reactive oxygen species (ROS) in cancer cells. While the parent compound, ellagic acid, has been studied for its effects on mitochondrial respiration and its ability to induce apoptosis through mitochondrial pathways in cancer, these findings cannot be directly extrapolated to its methylated derivative. rsc.orgresearchgate.net

Studies on other methylated derivatives, such as 4,4'-Di-O-methylellagic acid, have shown that methylation can significantly alter biological activity. For instance, 4,4'-Di-O-methylellagic acid did not exhibit antioxidant activity, a characteristic often associated with ROS modulation, in contrast to ellagic acid. doi.org This highlights the necessity for specific studies on the 3,4'-O-dimethylated form to understand its unique effects on cancer cell mitochondria and redox status.

Regulation of Apoptotic Proteins (e.g., Bax, Bcl-2, Caspases, PARP)

There is no direct scientific evidence available detailing the specific regulatory effects of this compound on key apoptotic proteins such as Bax, Bcl-2, caspases, and Poly (ADP-ribose) polymerase (PARP). The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical for determining cell fate. mdpi.com The subsequent activation of executioner caspases (like caspase-3) and cleavage of substrates like PARP are hallmark events in the apoptotic cascade. researchgate.netnih.govnih.gov While numerous natural compounds exert their anticancer effects by modulating these proteins, dedicated research is required to determine if this compound acts through this canonical pathway.

Tubulin Polymerization Inhibition

The potential for this compound to act as a tubulin polymerization inhibitor has not been specifically investigated. Tubulin inhibitors represent a significant class of anticancer agents that disrupt microtubule dynamics, leading to mitotic arrest and cell death. nih.gov Although a related compound, 3,3',4'-tri-O-methylellagic acid, was identified as a constituent of a plant extract that was screened for antitubulin agents, its specific activity was not reported. acs.org Therefore, the activity of this compound on tubulin dynamics remains an open area for future research.

Inhibition of Epidermal Growth Factor and Cyclooxygenase/Lipoxygenase Pathways

Specific data on the inhibitory effects of this compound on the Epidermal Growth Factor (EGF) receptor pathway and the cyclooxygenase (COX)/lipoxygenase (LOX) inflammatory pathways are not available in the current scientific literature. The EGFR pathway is a crucial driver of cell proliferation and survival in many cancers, making it a key therapeutic target. mdpi.com Similarly, the COX and LOX enzymes are pivotal in producing pro-inflammatory mediators that can contribute to carcinogenesis, and their inhibition is a recognized strategy in cancer prevention and treatment. nih.gov Future in vitro and in silico studies are needed to screen and characterize the potential of this compound against these important cancer-related pathways.

Antidiabetic Effects in Animal Models

Comprehensive studies evaluating the antidiabetic effects of this compound in established animal models are currently absent from the scientific literature.

Hypoglycemic Activity in Normal and Streptozotocin-Induced Diabetic Rats

There are no published research findings on the hypoglycemic activity of this compound in either normal or streptozotocin (B1681764) (STZ)-induced diabetic rat models. The STZ-induced model is a widely used and accepted method for screening potential antidiabetic agents, as it mimics the hyperglycemic state of diabetes by destroying pancreatic β-cells. nih.govnih.gov

While a more complex, related compound, 4'-O-galloy-3,3'-di-O-methylellagic acid 4-O-xylopyranoside, has been isolated and shown to possess hypoglycemic activity in STZ-induced diabetic rats, these results are specific to that molecule and its glycosidic and galloyl moieties. researchgate.netresearchgate.net The hypoglycemic potential of the simpler this compound structure has yet to be determined.

Mechanisms Underlying Antidiabetic Properties

Given the lack of in vivo data on its antidiabetic effects, the molecular mechanisms underlying any potential antidiabetic properties of this compound remain uninvestigated. Potential mechanisms for antidiabetic compounds often include the modulation of oxidative stress, improvement of insulin (B600854) secretion or sensitivity, and inhibition of carbohydrate-metabolizing enzymes. frontiersin.orgmdpi.com Elucidating whether this compound engages with any of these or other relevant pathways will require dedicated future research.

Other Relevant Biological Activities (Pre-clinical/In Vitro)

While direct studies on the hepatoprotective effects of this compound are limited, extensive research on its parent compound, ellagic acid, provides a strong basis for its potential in liver protection, primarily through antioxidative pathways. Ellagic acid has demonstrated significant hepatoprotective properties by counteracting oxidative stress-induced liver damage. mdpi.com Its mechanisms involve scavenging free radicals, enhancing the cellular antioxidant system, and reducing lipid peroxidation. mdpi.comresearchgate.net

In various in vitro and in vivo models, ellagic acid has been shown to protect hepatocytes from toxins like ethanol, paracetamol, and carbon tetrachloride (CCl₄). researchgate.netcaldic.com The protective action is linked to its ability to neutralize reactive oxygen species (ROS) such as hydroxyl, peroxyl, and superoxide (B77818) radicals. mdpi.com For instance, in human hepatic cell lines, ellagic acid treatment significantly mitigated oxidative stress and prevented apoptosis associated with mitochondrial depolarization, a primary source of intracellular ROS. mdpi.com It also modulates key signaling pathways, such as inhibiting NF-κB activation, which plays a role in inflammatory responses within the liver. researchgate.netmdpi.com Given that methylation can enhance the bioavailability of polyphenolic compounds, it is plausible that this compound could exhibit similar, if not enhanced, hepatoprotective activities by mitigating oxidative stress.

Table 1: Summary of Hepatoprotective Mechanisms of Ellagic Acid (Parent Compound)

Mechanism of ActionObserved EffectModel System
Antioxidant Activity Scavenging of Reactive Oxygen Species (ROS). mdpi.comHuman hepatic cell lines. mdpi.com
Reduction of lipid peroxidation. mdpi.comIn vitro models. mdpi.com
Increased viability of cells exposed to UVA. mdpi.comHaCaT cells. mdpi.com
Modulation of Inflammatory Pathways Inhibition of NF-κB activation. researchgate.netAnimal models of liver toxicity. researchgate.net
Protection Against Toxins Counteracted toxicity from ethanol, CCl₄, cisplatin, etc. researchgate.netRat and mouse models. mdpi.comresearchgate.net

Derivatives of ellagic acid have demonstrated notable antimicrobial activities. Specifically, 3,3'-Di-O-methylellagic acid, a closely related isomer, has been found to selectively inhibit the formation of acid-fastness in mycobacteria without impeding their growth. nih.gov Acid-fastness is a crucial characteristic of mycobacteria, including the pathogen Mycobacterium tuberculosis, attributed to the high mycolic acid content in their cell walls. wikipedia.orgnih.gov The inhibition of this property by 3,3'-Di-O-methylellagic acid was associated with significant reductions in the cellular content of wax D, cord factor, and free mycolic acids, suggesting a mechanism that disrupts the synthesis or organization of these key cell wall components. nih.gov

In addition to this specific activity against mycobacteria, other methylated forms of ellagic acid have shown broader antibacterial effects. For example, 3-O-methyl ellagic acid isolated from the stem bark of Polyalthia longifolia exhibited promising antibacterial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 80-160 μg/ml. thaiscience.info The parent compound, ellagic acid, also possesses broad-spectrum antibacterial activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. sciencescholar.ussciencescholar.us The antimicrobial mechanisms of ellagic acid and its derivatives are thought to involve the inhibition of bacterial adhesion and biofilm formation. sciencescholar.usmdpi.com

Table 2: Antimicrobial Activities of Ellagic Acid Derivatives

CompoundActivityTarget Organism(s)Key Findings
3,3'-Di-O-methylellagic acid Inhibition of acid-fastness. nih.govMycobacteria. nih.govSelectively inhibited acid-fastness without affecting growth; reduced key cell wall lipids. nih.gov
3-O-methyl ellagic acid Antibacterial. thaiscience.infoVarious bacterial strains. thaiscience.infoDemonstrated MIC values in the range of 80-160 μg/ml. thaiscience.info
Ellagic acid (Parent Compound) Antibacterial, Anti-biofilm. sciencescholar.ussciencescholar.usmdpi.comMRSA, P. aeruginosa, E. coli. sciencescholar.ussciencescholar.usEffective against resistant pathogenic bacteria; inhibits early-stage bacterial adhesion. sciencescholar.us

3,3'-Di-O-methylellagic acid, as a naturally occurring polyphenolic compound, is studied for its role in plant defense. cymitquimica.com Polyphenols, including ellagic acid and its derivatives, are secondary metabolites in plants that are crucial for protection against a variety of biotic and abiotic stresses. These stresses include infections by pathogens (such as fungi and bacteria), herbivory by insects, and environmental challenges like UV radiation and oxidative stress. researchgate.net

The presence of compounds like this compound in plant tissues, such as the bark or leaves, can act as a chemical barrier against invading organisms. Their antimicrobial properties can directly inhibit the growth of pathogens, while their antioxidant capabilities can help protect plant cells from oxidative damage caused by stress factors. Ellagic acid itself is recognized as a bioactive allelopathic compound that can protect plant DNA from damage. researchgate.net The structural modifications, such as methylation, in derivatives like this compound may enhance their stability and efficacy within the plant's defense system.

While direct experimental evidence on the wound healing properties of this compound is not available, extensive studies on its parent molecule, ellagic acid, strongly imply such potential. Ellagic acid has been shown to accelerate the wound healing process through multiple mechanisms, including antioxidant, anti-inflammatory, and antibacterial activities. acs.orgresearchgate.net

Topical application of ellagic acid has been demonstrated to promote the healing of incision wounds in animal models. researchgate.netveterinaryworld.org The observed effects include enhanced collagen deposition, increased angiogenesis (formation of new blood vessels), and improved fibroblast proliferation and migration. researchgate.netmdpi.com Fibroblasts are critical cells in the healing process, responsible for producing the collagen that forms the new connective tissue. mdpi.com In vitro studies have shown that ellagic acid can upregulate the expression of fibronectin and α-actin in human fibroblasts, suggesting it promotes the differentiation of fibroblasts into myofibroblasts, which are essential for wound contraction. mdpi.com Furthermore, the combined use of ellagic acid with other compounds has shown a synergistic effect in enhancing wound healing and decreasing oxidative stress in diabetic wound models. nih.gov Given these pronounced effects of ellagic acid, it is hypothesized that this compound could share or potentially enhance these pro-healing activities.

Table 3: Wound Healing Activities of Ellagic Acid (Parent Compound)

ActivityMechanismModelOutcome
Promotion of Tissue Repair Increased collagen deposition, angiogenesis, and fibrosis. researchgate.netveterinaryworld.orgIncision wounds in rats. researchgate.netveterinaryworld.orgAccelerated wound closure and improved skin condition. researchgate.net
Fibroblast Modulation Increased fibroblast proliferation and migration. mdpi.comIn vitro human fibroblasts. mdpi.comUpregulated expression of fibronectin and α-actin, favoring differentiation to myofibroblasts. mdpi.com
Antioxidant Effect Reduction of oxidative stress markers (e.g., malondialdehyde). nih.govDiabetic wound model in rats. nih.govDecreased oxidative damage in wound tissue. nih.gov
Antibacterial Action Inhibition of bacterial growth and biofilm formation. acs.orgIn vitro studies. acs.orgPrevention of wound infection. acs.org

Structure Activity Relationships Sar of 3,4 Di O Methylellagic Acid and Its Analogues

Influence of Methoxy (B1213986) Group Position and Number on Biological Activities

The substitution of hydroxyl groups with methoxy groups on the ellagic acid scaffold significantly modulates its biological effects, with the specific position and number of these groups being key determinants of activity. Methylation can alter the molecule's polarity, electron distribution, and ability to interact with biological targets.

Research has shown that the positioning of methoxy groups is critical. For instance, in the context of anti-proliferative activity against colon cancer cells, the location of methylation differentiates the efficacy of various di-O-methylellagic acid isomers. One study found that 4,4'-di-O-methylellagic acid was the most effective compound for inhibiting colon cancer cell proliferation among several derivatives, being 13-fold more effective than other related compounds. nih.govuva.es This highlights that methylation at the 4 and 4' positions confers a significant advantage in this specific biological assay compared to other methylation patterns.

Increasing the number of methoxy groups also impacts bioactivity. For example, 3,4,3′-tri-O-methylellagic acid has demonstrated cytotoxic effects against various cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. nih.govrsc.org Similarly, 3,3'-di-O-methylellagic acid has been identified as a potent inhibitor of hyaluronidase (B3051955) and inducible nitric oxide synthase (iNOS), and it also exhibits strong antioxidant properties. These findings suggest that different methylation patterns can result in varied biological activities, potentially by altering the molecule's interaction with different cellular targets. The structural differences between ellagic acid and its methylated derivatives, such as 4,4'-di-O-methylellagic acid, may form the basis for new anticancer drug discovery strategies. nih.gov

Table 1: Influence of Methoxy Group Position on Anti-proliferative Activity in Colon Cancer Cells
CompoundPosition of Methoxy GroupsObserved Biological ActivityReference
4,4'-di-O-methylellagic acid4, 4'Highly effective in inhibiting colon cancer cell proliferation (IC50 ≤ 10 µM) uva.es
3,3'-di-O-methylellagic acid3, 3'Relatively low sensitivity against colon cancer cells (IC50 > 70 µM) uva.es
3,4,3′-tri-O-methylellagic acid3, 4, 3'Cytotoxic against HeLa and T47D cancer cell lines nih.govrsc.org

Role of Free Phenolic Hydroxyl Groups in Bioactivity

The free phenolic hydroxyl groups on the ellagic acid framework are fundamental to many of its biological activities, particularly its antioxidant and radical-scavenging properties. mdpi.com These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. nih.gov The mechanism of this scavenging activity is related to the ability to transfer a phenolic hydrogen atom to a free radical. thieme-connect.de

Impact of Glycosylation on Biological and Pharmacokinetic Properties

Glycosylation, the attachment of sugar moieties to the ellagic acid backbone, significantly affects the molecule's physicochemical properties, including its water solubility, stability, and bioavailability. nih.gov This modification can have a profound impact on both the biological activity and the pharmacokinetic profile of the compound. nih.gov

Generally, glycosylation can decrease the biological activity of a substance. For example, a study on glycosylated L-Triiodothyronine (T3) found it to be less than one-tenth as biologically active as its non-glycosylated form. nih.gov However, it can also improve pharmacokinetic properties. For instance, the presence of certain sugars like sialic acids can improve the serum half-life of glycoproteins by preventing their rapid clearance from the body. researchgate.net

Comparative Analysis of Biological Efficacy with Parent Ellagic Acid and Other Methylated Derivatives

The biological efficacy of 3,4'-Di-O-methylellagic acid and its analogues varies significantly when compared to the parent compound, ellagic acid, and other methylated forms. These differences underscore the importance of the specific substitution pattern on the ellagic acid core.

Studies comparing ellagic acid with its methylated derivatives have revealed that methylation can enhance certain biological activities. For instance, 3-O-methylellagic acid and 3,3'-di-O-methylellagic acid were found to be better enzyme inhibitors (Hyaluronidase and iNOS) and more effective scavengers of lipoperoxides and DPPH radicals compared to the parent ellagic acid.

In the context of anticancer activity, the differences are particularly pronounced. A comparative study on colon cancer cell lines showed that 4,4'-di-O-methylellagic acid exhibited high activity against cancer cells (IC50 ≤ 10 µM) while having minimal effect on normal cells. In contrast, both ellagic acid and 3,3'-di-O-methylellagic acid displayed much lower activity against the same cancer cells (IC50 > 70 µM). uva.es This demonstrates a clear structure-activity relationship where methylation at the 4,4'-positions confers superior and more selective anticancer efficacy compared to both the parent compound and the 3,3'-methylated isomer. The increased lipophilicity and altered electronic properties resulting from methylation are thought to contribute to this enhanced activity.

Table 2: Comparative Efficacy of Ellagic Acid and its Methylated Derivatives
CompoundBiological Activity AssessedComparative EfficacyReference
Ellagic AcidAnti-proliferation (Colon Cancer)Low activity (IC50 > 70 µM) uva.es
3,3'-di-O-methylellagic acidAnti-proliferation (Colon Cancer)Low activity (IC50 > 70 µM) uva.es
4,4'-di-O-methylellagic acidAnti-proliferation (Colon Cancer)High activity (IC50 ≤ 10 µM), 13-fold more effective than other derivatives nih.govuva.es
3,3'-di-O-methylellagic acidAntioxidant & Anti-inflammatoryMore potent than Ellagic Acid
3,4,3′-tri-O-methylellagic acidAnti-proliferation (HeLa Cells)Active (EC50 = 12.57 ± 2.22 µg/mL) rsc.org

Advanced Analytical Methodologies for the Detection and Quantification of 3,4 Di O Methylellagic Acid

Chromatographic Techniques for Identification and Quantification in Complex Matrices

Chromatographic methods are fundamental in separating 3,4'-Di-O-methylellagic acid from other components within a mixture, which is a critical step for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound and its derivatives. sigmaaldrich.comsigmaaldrich.com Its high resolution and efficiency make it ideal for separating structurally similar compounds in complex biological extracts. researchgate.net When coupled with a Photodiode Array (PDA) detector, HPLC allows for the simultaneous acquisition of spectral data across a range of wavelengths, which aids in peak identification and purity assessment based on the analyte's UV-Vis spectrum. nih.govresearchgate.net

In a study on the chemical constituents of Euphorbia ebracteolata, various chromatographic methods were employed to isolate this compound. chemfaces.com The purity of commercially available this compound is often confirmed by HPLC, with standards typically reaching a purity of ≥98%. chemfaces.com While specific HPLC methods for the quantification of this compound are not extensively detailed in the provided results, the conditions used for closely related methylated ellagic acids offer insight into typical parameters. For instance, the analysis of 3,3′,4-Tri-O-methylellagic acid has been reported with a purity of ≥95% determined by HPLC. sigmaaldrich.comsigmaaldrich.com

Table 1: Illustrative HPLC Systems for Analysis of Ellagic Acid Derivatives

CompoundColumnMobile PhaseDetectorReference
General Pigments C18Gradient of Methanol (B129727) (A) and Methyl tert-butyl ether (B)PDA, MS/MS nih.gov
Plant Extracts Zorbax SbAq RP-C18Not specifiedPDA-MS researchgate.net
3,3'-di-O-methyl ellagic acid Not specifiedNot specifiedHPLC analysis mentioned for purity researchgate.net
This compound Not specifiedNot specifiedHPLC analysis mentioned for purity (≥98%) chemfaces.com
3,3′,4-Tri-O-methylellagic acid Not specifiedNot specifiedHPLC analysis mentioned for purity (≥95%) sigmaaldrich.comsigmaaldrich.com

This table provides examples of HPLC systems used for related compounds, illustrating common column and detector types applicable to the analysis of this compound.

Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective, and rapid method for the qualitative analysis and fractionation of plant extracts. It is often used for preliminary screening and to monitor the progress of isolation procedures. For instance, in the isolation of the related compound 3,4,3′-tri-O-methylellagic acid from Syzygium polycephalum, silica (B1680970) gel TLC 60 F254 plates were utilized. nih.gov This stationary phase is commonly employed for the separation of moderately polar compounds like methylated ellagic acids. Although specific Rf values for this compound are not provided, this method is suitable for its initial detection and separation from other constituents in a mixture before further analysis by more advanced techniques like HPLC. nih.govrsc.org

Spectrometric Techniques for Quantitative Analysis

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound.

Mass spectrometry (MS), particularly when coupled with chromatographic separation (e.g., HPLC-MS), is a powerful tool. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been used to identify the structure of this compound isolated from natural sources. chemfaces.com This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. For the related compound 3,3'-di-O-methyl ellagic acid, a molecular ion peak (m/z) of 330 was reported, confirming its molecular weight. researchgate.net

Other spectrometric methods used to characterize related ellagic acid derivatives include:

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy are crucial for the definitive structural elucidation of isolated compounds like 3,4,3′-tri-O-methylellagic acid, confirming the connectivity of atoms within the molecule. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): This technique helps identify the functional groups present in the molecule. For a related compound, major functional groups like phenolic O-H stretches were identified. nih.gov

UV-Vis Spectrometry: Used to obtain the ultraviolet-visible absorption spectrum of the compound, which is useful for detection and characterization. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This is an emerging technique for the rapid quantification of drugs and other molecules in biological matrices, offering a high-throughput alternative to traditional LC-MS methods. semanticscholar.org

Table 2: Spectrometric Methods for the Analysis of Ellagic Acid Derivatives

TechniqueApplicationFindings/RelevanceReference
HR-ESI-MS Structure IdentificationUsed to identify this compound. chemfaces.com
Mass Spectrometry (MS) Structure ConfirmationDetermined molecular ion (m/z = 330) for 3,3'-di-O-methyl ellagic acid. researchgate.net
NMR (1D & 2D) Structure ElucidationConfirmed structure of 3,4,3′-tri-O-methylellagic acid. nih.gov
FTIR Spectroscopy Functional Group IDIdentified phenolic O-H stretches in related compounds. nih.gov
UV-Vis Spectrometry CharacterizationUsed for characterization of 3,4,3′-tri-O-methylellagic acid. nih.gov
MALDI-MS Quantitative AnalysisA potential future method for rapid quantification in biological samples. semanticscholar.org

Metabolic Pathways and Pre Clinical Pharmacokinetic Investigations of 3,4 Di O Methylellagic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Direct ADME studies on 3,4'-Di-O-methylellagic acid in animal models have not been reported. However, the pharmacokinetic profile of ellagic acid has been investigated in rats, showing poor absorption and rapid elimination following oral administration. nih.gov After oral intake, ellagic acid can be absorbed in the stomach and small intestine. researchgate.net Once absorbed, ellagic acid and its metabolites are distributed to various tissues. For instance, after oral administration in rats, ellagic acid was detected in the kidney, liver, heart, lung, and brain.

Given its chemical structure, this compound, being more lipophilic than ellagic acid due to the two methyl groups, might exhibit different absorption and distribution characteristics. Increased lipophilicity can sometimes enhance membrane permeability and absorption. However, without specific studies, this remains a hypothesis. The excretion of ellagic acid and its metabolites occurs through both urine and feces. It is anticipated that this compound and its subsequent metabolites would follow similar excretion routes.

Biotransformation Pathways and Identification of Metabolites

The biotransformation of this compound is expected to follow pathways similar to those of other ellagic acid derivatives, which primarily involve the gut microbiota and subsequent host metabolism. Ellagitannins, the precursors to ellagic acid found in many fruits and nuts, are hydrolyzed to ellagic acid in the upper gastrointestinal tract. nih.govdoi.org The unabsorbed ellagic acid is then metabolized by the gut microbiota into a series of urolithins through lactone-ring cleavage, decarboxylation, and dehydroxylation reactions. nih.govmdpi.com

For this compound, several metabolic transformations are plausible. The existing methyl groups may influence the action of gut bacteria. The primary metabolic pathways for ellagic acid and its derivatives in mammals are methylation, glucuronidation, and sulfation. nih.gov Therefore, this compound could undergo further metabolism in the host.

Potential biotransformation pathways for this compound include:

Demethylation: The methyl groups could be removed by gut microbiota or host enzymes to form monomethylated ellagic acid derivatives or ellagic acid itself.

Glucuronidation and Sulfation: The free hydroxyl groups on the this compound molecule are likely sites for phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites for excretion. nih.gov In studies with a purified ellagitannin in rats, various glucuronidated and diglucuronidated methylated ellagic acid derivatives were identified in urine. nih.gov

Microbiota-mediated transformation: The gut microbiota could potentially transform this compound into methylated urolithin derivatives. The exact nature of these metabolites would depend on the specific enzymatic capabilities of the gut microbial species present. acs.orgrsc.org

Without direct experimental evidence, the identification of specific metabolites of this compound remains speculative.

Table 1: Hypothetical Metabolites of this compound and Potential Enzymes Involved

Hypothetical MetabolitePotential Metabolic PathwayPotential Enzymes Involved
3-O-methylellagic acidDemethylationGut microbiota demethylases, Cytochrome P450 enzymes
4'-O-methylellagic acidDemethylationGut microbiota demethylases, Cytochrome P450 enzymes
Ellagic acidDemethylationGut microbiota demethylases, Cytochrome P450 enzymes
This compound glucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs)
This compound sulfateSulfationSulfotransferases (SULTs)
Methylated urolithin derivativesMicrobiota-mediated transformationGut microbiota enzymes

Bioavailability Considerations in Pre-clinical Contexts

The bioavailability of ellagic acid is generally low and exhibits significant inter-individual variability, largely due to its poor solubility and extensive metabolism by the gut microbiota. mdpi.comresearchgate.net The bioavailability of ellagic acid is not necessarily increased with higher intake and plasma concentrations in humans rarely exceed 100 nM. mdpi.com

The methylation of ellagic acid to form derivatives like this compound could potentially impact its bioavailability. Methylation can increase the lipophilicity of a compound, which may enhance its absorption across the intestinal barrier. However, it can also make the compound a substrate for efflux transporters, which would reduce its net absorption.

Comparative Studies of 3,4 Di O Methylellagic Acid with Other Polyphenols and Ellagitannins

Comparison of Biological Efficacy and Mechanisms of Action

The biological efficacy of ellagic acid derivatives is highly dependent on their structural characteristics, such as the number and position of methyl groups. These modifications can significantly alter their biological activity compared to the parent compound, ellagic acid, and other polyphenols like quercetin (B1663063) and curcumin.

Antiproliferative Efficacy:

Studies comparing methylated derivatives of ellagic acid have revealed significant differences in their ability to inhibit cancer cell growth. Research on colon cancer cells, for instance, has shown that the isomer 4,4'-di-O-methylellagic acid (4,4'-DiOMEA) is a more potent inhibitor of cancer cell proliferation than both ellagic acid (EA) and another isomer, 3,3'-di-O-methylellagic acid (3,3'-DiOMEA). doi.orguva.es In one study, 4,4'-DiOMEA was found to be approximately 13-fold more effective than other related compounds in inhibiting the growth of colon cancer cells. doi.orgnih.gov

This enhanced efficacy is noteworthy because it is disconnected from antioxidant capacity. While ellagic acid and 3,3'-DiOMEA exhibit dose-dependent antioxidant activity, 4,4'-DiOMEA shows no such activity. doi.orguva.es This suggests that its potent antiproliferative effects are mediated by a different mechanism. Microarray analysis revealed that 4,4'-DiOMEA's efficacy is linked to its ability to modulate the Wnt signaling pathway, a critical pathway in cancer development. doi.orgnih.gov In contrast, the anticancer effects of the parent ellagic acid are often attributed to its ability to induce cell cycle arrest and apoptosis through mechanisms involving caspase activation and DNA damage. nih.govnih.gov

Similarly, another related compound, 3,4,3′-tri-O-methylellagic acid, has demonstrated cytotoxic activity against breast (T47D) and cervical (HeLa) cancer cell lines, with proposed mechanisms involving the inhibition of cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes. nih.govrsc.org

CompoundTarget Cell LineIC₅₀ (µM)Primary Mechanism of Action
4,4'-Di-O-methylellagic AcidHT-29 (Colon Cancer)5.7 ± 0.9Wnt Signaling Inhibition
Ellagic AcidHT-29 (Colon Cancer)>100Antioxidant; Apoptosis Induction
3,3'-Di-O-methylellagic AcidHT-29 (Colon Cancer)62.5 ± 2.5Antioxidant Activity
ResveratrolHT-29 (Colon Cancer)72.1 ± 1.2Multiple Pathways
Urolithin AHT-29 (Colon Cancer)45.5 ± 1.5Multiple Pathways

Mechanistic Differences from Other Polyphenols:

Quercetin: This flavonoid exerts its biological effects, including antioxidant and anti-inflammatory actions, primarily through the scavenging of free radicals and modulation of signaling pathways like NF-κB. nih.govmdpi.com Its antioxidant capacity is strongly linked to the number of free hydroxyl groups in its structure. mdpi.com This contrasts with methylated ellagic acid derivatives like 4,4'-DiOMEA, where antiproliferative efficacy can be independent of antioxidant power. doi.org

Curcumin: The active compound in turmeric, curcumin, is known for its potent anti-inflammatory effects, which are largely mediated by the inhibition of the NF-κB signaling pathway and suppression of inflammatory enzymes like COX-2. nih.govdntb.gov.ua While ellagitannins and their metabolites can also modulate NF-κB, the specific efficacy and molecular targets can differ. juniperpublishers.comresearchgate.net

Ellagitannins (e.g., Punicalagin): As large precursor molecules, ellagitannins are hydrolyzed to ellagic acid, which is then metabolized by gut microbiota into urolithins. juniperpublishers.com The biological activity of consuming ellagitannin-rich foods is therefore a composite effect of the precursor molecules, ellagic acid, and the resulting urolithins. juniperpublishers.com In vitro studies show that total pomegranate tannin extracts can have greater antiproliferative and antioxidant activity than purified ellagic acid or punicalagin (B30970) alone, suggesting inherent synergy in the natural matrix. scispace.com

Synergistic and Antagonistic Effects in Multi-Compound Systems

The interaction of 3,4'-Di-O-methylellagic acid with other compounds is a critical area of study, as polyphenols are typically consumed as part of a complex mixture in foods and supplements. These interactions can lead to either enhanced (synergistic) or diminished (antagonistic) effects.

Synergistic Effects:

There is a well-established principle that the combined action of multiple polyphenols can be greater than the sum of their individual effects. Studies on pomegranate juice, a rich source of ellagitannins that are precursors to methylated ellagic acid derivatives, have shown that the antiproliferative and antioxidant activities of its components are enhanced when present in combination with other polyphenols within the juice. juniperpublishers.comscispace.com This suggests that this compound may act synergistically with other phytochemicals, such as other flavonoids, phenolic acids, and ellagitannins. This synergy can arise from complementary mechanisms of action, such as targeting different signaling pathways involved in a disease process or enhancing the bioavailability of one another.

Antagonistic Effects:

Conversely, antagonistic interactions are also possible and can be highly dependent on chemical structure. A significant example involves the interaction of certain polyphenols with the proteasome inhibitor drug bortezomib, used in cancer therapy. Polyphenols that contain a vicinal diol (two adjacent hydroxyl groups on an aromatic ring), such as quercetin and ellagic acid, can directly bind to the boronic acid moiety of bortezomib. researchgate.net This chemical interaction forms an inactive complex, thereby blocking the drug's anticancer activity. researchgate.net

This finding has important implications for methylated derivatives like this compound. The methylation of the hydroxyl groups at the 3 and 4' positions would remove the vicinal diol structures present in the parent ellagic acid molecule. Consequently, this compound would be less likely to engage in this specific antagonistic interaction with bortezomib. This highlights how a minor structural modification not only changes a compound's primary biological efficacy but may also prevent negative interactions in a multi-compound therapeutic setting. However, direct experimental evidence is required to confirm this lack of antagonism for this compound specifically.

Future Research Directions, Challenges, and Translational Prospects for 3,4 Di O Methylellagic Acid

Elucidation of Novel Molecular Targets and Signaling Pathways

A significant gap in the current understanding of 3,4'-Di-O-methylellagic acid is the precise identification of its molecular targets and the signaling pathways it modulates. While research on its specific interactions is limited, studies on analogous compounds provide a roadmap for future investigations.

For instance, the related isomer 4,4'-di-O-methylellagic acid has been shown to inhibit the growth of colon cancer cells by modulating the Wnt signaling pathway. nih.gov Another derivative, 3,4,3′-tri-O-methylellagic acid, has been investigated through in silico studies, which suggest potential interactions with key enzymes in cancer regulation, namely cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1). nih.govrsc.orgnih.gov CDK9 is a crucial transcriptional regulator involved in cell proliferation, while SIRT1 plays a complex role in cell cycle and apoptosis. nih.govrsc.org

Future research must prioritize the screening of this compound against a wide array of kinases, transcription factors, and other cellular proteins to uncover its primary targets. Unbiased, high-throughput screening approaches, followed by targeted validation studies, will be essential to map its mechanism of action. Elucidating whether it shares targets with its isomers or possesses a unique interaction profile is a key question that needs to be addressed.

Table 1: Potential Molecular Targets for this compound Based on Related Compounds

Potential TargetAssociated PathwayFunctionReference Compound
Wnt Signaling PathwayCell Fate, ProliferationModulation of key developmental and cancer-related pathways.4,4'-di-O-methylellagic acid nih.gov
CDK9Transcriptional RegulationPromotes cell proliferation; a target in cancer therapy.3,4,3′-tri-O-methylellagic acid nih.govrsc.org
SIRT1Cell Cycle, ApoptosisDeacetylase involved in cellular stress response and longevity.3,4,3′-tri-O-methylellagic acid nih.govrsc.org

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, an integration of multi-omics data is indispensable. This systems biology approach can reveal complex interactions and generate new hypotheses about the compound's mechanism of action that would not be apparent from single-data-stream analyses. researchgate.netnutraingredients.com

While a microarray analysis of colon cancer cells treated with 4,4'-di-O-methylellagic acid pointed towards the modulation of Wnt signaling, nih.gov a comprehensive multi-omics strategy has not yet been applied to this compound.

A future multi-pronged omics approach should include:

Transcriptomics (RNA-seq): To identify genome-wide changes in gene expression following treatment with the compound, revealing upregulated or downregulated pathways.

Proteomics: To quantify changes in the protein landscape, confirming that transcript-level changes translate to functional protein expression and identifying post-translational modifications.

Metabolomics: To analyze alterations in cellular metabolites, providing a functional readout of the physiological state of cells and tissues affected by the compound.

Integrating these datasets can provide a powerful, multi-layered view of the compound's impact, from gene to protein to metabolic function, and help in the identification of novel biomarkers of response. frontiersin.org

Addressing Challenges in Synthesis, Isolation, and Characterization

The wider availability of this compound for extensive research is hampered by challenges related to its supply and characterization. As a natural product, it has been isolated from plants such as Combretum paniculatum and Euphorbia ebracteolata. However, isolation from natural sources often results in low yields and can be a laborious process, subject to geographical and seasonal variations.

Key challenges that need to be addressed include:

Scalable Synthesis: The development of a robust and scalable total synthesis route is a critical priority. While methods for the methylation of the parent ellagic acid have been explored, achieving regioselectivity to produce the 3,4'-isomer specifically and in high yield remains a significant synthetic challenge. researchgate.net A successful synthetic strategy would ensure a consistent and reliable supply for pharmacological studies.

Purification and Isolation: Improving purification techniques from natural extracts is also necessary. This involves optimizing extraction protocols and employing advanced chromatographic methods to efficiently separate this compound from other closely related isomers and phytochemicals.

Structural Characterization: Although standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for characterization, nih.gov the unambiguous identification and differentiation from its isomers require rigorous and comprehensive analysis. Establishing a complete and validated set of spectral data is essential for quality control.

Theoretical and Computational Studies (e.g., Molecular Dynamic Simulation, DFT) for Drug Design

Theoretical and computational chemistry offers powerful tools to accelerate the drug discovery and design process. nih.gov For this compound, these methods can provide profound insights into its behavior at a molecular level and guide the development of more potent and selective derivatives.

While specific computational studies on this compound are lacking, research on related compounds has successfully employed these techniques. For example, molecular docking and molecular dynamics (MD) simulations were used to predict the binding interactions of 3,4,3′-tri-O-methylellagic acid with CDK9 and SIRT1. nih.govrsc.org Density Functional Theory (DFT) has also been used to calculate the electronic properties and reactivity of ellagic acid and its derivatives. rsc.orgresearchgate.net

Future computational efforts should focus on:

Molecular Docking: Screening this compound against libraries of protein targets to identify potential binding partners and prioritize experimental validation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and understand the key residues involved in binding. researchgate.net

DFT Calculations: Analyzing the electronic structure of the molecule to understand its reactivity and guide the rational design of new analogues with improved pharmacological properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Computationally designing and evaluating a series of derivatives to predict how modifications to the this compound scaffold would affect binding affinity and selectivity, thereby guiding synthetic efforts.

By leveraging these in silico approaches, researchers can more efficiently explore the therapeutic potential of this compound and rationally design next-generation agents.

Q & A

Q. What are the standard methods for isolating 3,4'-Di-O-methylellagic acid from plant extracts?

Isolation typically involves sequential chromatographic techniques. For example, methanolic plant extracts are fractionated using silica gel column chromatography, followed by gel permeation on Sephadex LH-20 to separate phenolic derivatives like this compound . Polar solvents (e.g., methanol-water gradients) are often used for elution. Subsequent purification may require reverse-phase HPLC to isolate the target compound from structurally similar analogs .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Structural elucidation : Nuclear Magnetic Resonance (NMR; 1D/2D 1^1H and 13^{13}C) is critical for determining substitution patterns and distinguishing positional isomers (e.g., 3,4' vs. 3,3') .
  • Purity validation : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard, often using C18 columns and acetonitrile-water mobile phases .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion confirmation and fragmentation patterns .

Q. How can researchers quantify this compound in complex biological matrices such as herbal preparations?

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is highly sensitive for quantification in plant extracts. A validated method includes:

  • Sample preparation : Solid-phase extraction (SPE) to remove interfering compounds.
  • Chromatography : BEH C18 columns with 0.1% formic acid in water/acetonitrile gradients.
  • Validation : Linear calibration curves (r>0.999r > 0.999), recovery rates (98–101%), and precision (RSD < 2.5%) ensure reliability .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from:

  • Isomeric impurities : Contamination with 3,3'-Di-O-methylellagic acid (CAS 2239-88-5) can skew bioactivity results. Use isomer-specific analytical methods (e.g., NMR or chiral HPLC) .
  • Assay variability : Standardize bioactivity protocols (e.g., DPPH radical scavenging or antibacterial assays) using positive controls like ascorbic acid or gentamicin .
  • Extraction methods : Compare results across solvent systems (e.g., methanol vs. ethanol) to identify solvent-dependent activity differences .

Q. What methodological considerations are critical when differentiating positional isomers (e.g., 3,3' vs. 3,4' methylation patterns) in ellagic acid derivatives?

  • NMR analysis : 1^1H-1^1H COSY and HMBC spectra resolve substitution patterns by correlating methyl group protons with adjacent carbons .
  • Chromatographic separation : Optimize HPLC conditions (e.g., C18 columns with 0.1% trifluoroacetic acid) to achieve baseline resolution of isomers .
  • Reference standards : Use authenticated isomers (e.g., CAS 57499-59-9 for 3,4') to validate retention times and spectral data .

Q. What experimental strategies can optimize the stability of this compound in long-term pharmacological studies?

  • Storage conditions : Store lyophilized powder at -20°C in amber vials to prevent photodegradation; solutions in DMSO should be kept at -80°C .
  • Stability assays : Monitor degradation via stability-indicating HPLC methods under accelerated conditions (e.g., 40°C/75% relative humidity) .
  • Formulation : Encapsulation in cyclodextrins or liposomes can enhance solubility and reduce oxidative degradation in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.